molecular formula C11H14BrNO2 B3256736 Ethyl 3-amino-3-(3-bromophenyl)propanoate CAS No. 275826-31-8

Ethyl 3-amino-3-(3-bromophenyl)propanoate

Cat. No. B3256736
CAS RN: 275826-31-8
M. Wt: 272.14 g/mol
InChI Key: RRMGYEHLTFAKGC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 3-amino-3-(3-bromophenyl)propanoate is C11H14BrNO2 . The InChI code is 1S/C11H14BrNO2.C2H2O4/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;3-1(4)2(5)6/h3-6,10H,2,7,13H2,1H3;(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 3-amino-3-(3-bromophenyl)propanoate is a compound of interest in the synthesis and preparation of enantiomerically pure substances and derivatives for research applications. For instance, the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate and its separation into enantiomers through enantioselective N-acylation highlights the compound's utility in obtaining enantiomerically pure derivatives, which are crucial for the development of pharmaceuticals and research chemicals (Solymár, Kanerva, & Fülöp, 2004). Additionally, the compound has been utilized in the synthesis of N-protected derivatives, demonstrating its versatility in chemical synthesis processes.

Catalytic and Reductive Applications

This compound's role extends to catalytic and reductive applications. For example, its involvement in electroreductive radical cyclization processes catalyzed by nickel(I) complexes showcases the compound's potential in facilitating intricate chemical transformations (Esteves et al., 2005). This capability is significant for the synthesis of complex organic molecules, including potential pharmaceuticals and research materials.

Antimicrobial Agent Development

Research into the synthesis of substituted phenyl azetidines as potential antimicrobial agents points to the broader implications of this compound in the development of new therapeutic agents. The compound serves as a foundational structure for creating derivatives with antimicrobial properties, underscoring its importance in medicinal chemistry (Doraswamy & Ramana, 2013).

Polymorphism Studies

Investigations into the polymorphic forms of related compounds have revealed this compound's relevance in the study of polymorphism within pharmaceutical compounds. Such studies are crucial for understanding the physical and chemical properties of drug substances, which can influence their stability, solubility, and efficacy (Vogt et al., 2013).

Safety and Hazards

Ethyl 3-amino-3-(3-bromophenyl)propanoate is considered hazardous. It’s recommended to avoid contact with skin and eyes, and not to breathe in any mist, vapors, or spray produced by the compound . In case of skin or eye contact, it’s advised to immediately wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

ethyl 3-amino-3-(3-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMGYEHLTFAKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283553
Record name Ethyl β-amino-3-bromobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

275826-31-8
Record name Ethyl β-amino-3-bromobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=275826-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl β-amino-3-bromobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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